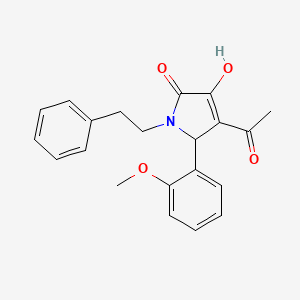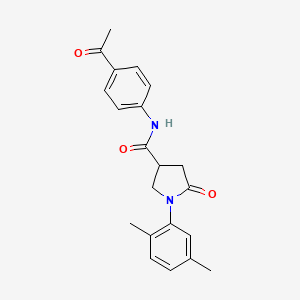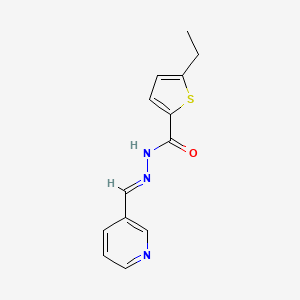
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole, also known as ABT-239, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. It is a potent and selective inhibitor of the histamine H3 receptor, which plays a crucial role in regulating the release of various neurotransmitters in the brain.
Applications De Recherche Scientifique
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole has been extensively studied in preclinical models for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. It has been shown to improve cognitive function, memory, and attention in animal models, making it a promising candidate for the treatment of cognitive impairments associated with these disorders.
Mécanisme D'action
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole acts as a selective antagonist of the histamine H3 receptor, which is primarily found in the central nervous system. By inhibiting the activity of this receptor, 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole increases the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function and memory. This leads to an improvement in cognitive performance and memory in animal models.
Biochemical and Physiological Effects
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole has been shown to have a number of biochemical and physiological effects in animal models. It increases the release of acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function and memory. It also decreases the release of histamine, which is involved in wakefulness and arousal. These effects lead to an improvement in cognitive performance and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole is its selectivity for the histamine H3 receptor, which reduces the potential for off-target effects. It also has a favorable pharmacokinetic profile, with a long half-life and good brain penetration. However, one of the limitations of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole is its low yield in the synthesis process, which makes it difficult to produce in large quantities. It is also relatively expensive compared to other compounds used in neuroscience research.
Orientations Futures
There are several future directions for research on 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole. One area of interest is its potential applications in the treatment of cognitive impairments associated with Alzheimer's disease and other neurological disorders. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is also needed to better understand the mechanism of action of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole and its effects on various neurotransmitter systems in the brain. Finally, efforts should be made to improve the synthesis process of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole to increase its yield and reduce its cost.
Méthodes De Synthèse
The synthesis of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with acetophenone to form 3-phenyl-2-nitrostyrene. This is then reduced using lithium aluminum hydride to produce 3-phenyl-2-aminostyrene. The final step involves the reaction of 3-phenyl-2-aminostyrene with 2-bromobenzoyl chloride in the presence of triethylamine to form 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole. The yield of this process is approximately 25%.
Propriétés
IUPAC Name |
3-phenyl-5-[(E)-2-phenylethenyl]-2,1-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO/c1-3-7-16(8-4-1)11-12-17-13-14-20-19(15-17)21(23-22-20)18-9-5-2-6-10-18/h1-15H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQVKLPLTOAYNT-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,5-dimethoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5083267.png)
![ethyl 4-({2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzoate](/img/structure/B5083272.png)




![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5083315.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5083324.png)

![3-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5083358.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolecarboxamide](/img/structure/B5083362.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide trifluoroacetate](/img/structure/B5083375.png)
![N-butyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5083380.png)